

Technical Guide: 4-Bromomethyl-2-chloro-1-methoxybenzene (CAS 320407-92-9)

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Compound of Interest

Compound Name: 4-Bromomethyl-2-chloro-1-methoxybenzene

Cat. No.: B1281141

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **4-Bromomethyl-2-chloro-1-methoxybenzene**, a key building block in synthetic organic chemistry. This document outlines its chemical and physical properties, a detailed experimental protocol for its synthesis, and its potential applications in the development of pharmacologically active molecules.

Core Data Presentation

The following tables summarize the key quantitative data for **4-Bromomethyl-2-chloro-1-methoxybenzene** and its immediate precursor, 2-Chloro-1-methoxy-4-methylbenzene.

Table 1: Physicochemical Properties of **4-Bromomethyl-2-chloro-1-methoxybenzene**

Property	Value	Source(s)
CAS Number	320407-92-9	Multiple
Molecular Formula	C ₈ H ₈ BrClO	Multiple
Molecular Weight	235.51 g/mol	Multiple
Appearance	Powder	[1]
Melting Point	52-53 °C	[1]
Boiling Point	272.95 °C at 760 mmHg	[2][3]
Density	1.521 g/cm ³	[2][3]
Flash Point	118.876 °C	[2][3]
InChI Key	BDYJMOYDXJQHFS- UHFFFAOYSA-N	[1]
SMILES	COC1=CC=C(CBr)C=C1Cl	[4]

Table 2: Physicochemical Properties of Precursor 2-Chloro-1-methoxy-4-methylbenzene

Property	Value	Source(s)
CAS Number	22002-44-4	[5]
Molecular Formula	C ₈ H ₉ ClO	[5]
Molecular Weight	156.61 g/mol	[5]
Boiling Point	210.4 °C at 760 mmHg	[5]
Density	1.1 g/cm ³	[5]

Experimental Protocols

The following section details a plausible and robust experimental protocol for the synthesis of **4-Bromomethyl-2-chloro-1-methoxybenzene** via free-radical bromination of its corresponding methylbenzene precursor. This protocol is adapted from established methodologies for similar transformations.

Synthesis of 4-Bromomethyl-2-chloro-1-methoxybenzene

Objective: To synthesize **4-Bromomethyl-2-chloro-1-methoxybenzene** from 2-Chloro-1-methoxy-4-methylbenzene using N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as a radical initiator.

Materials:

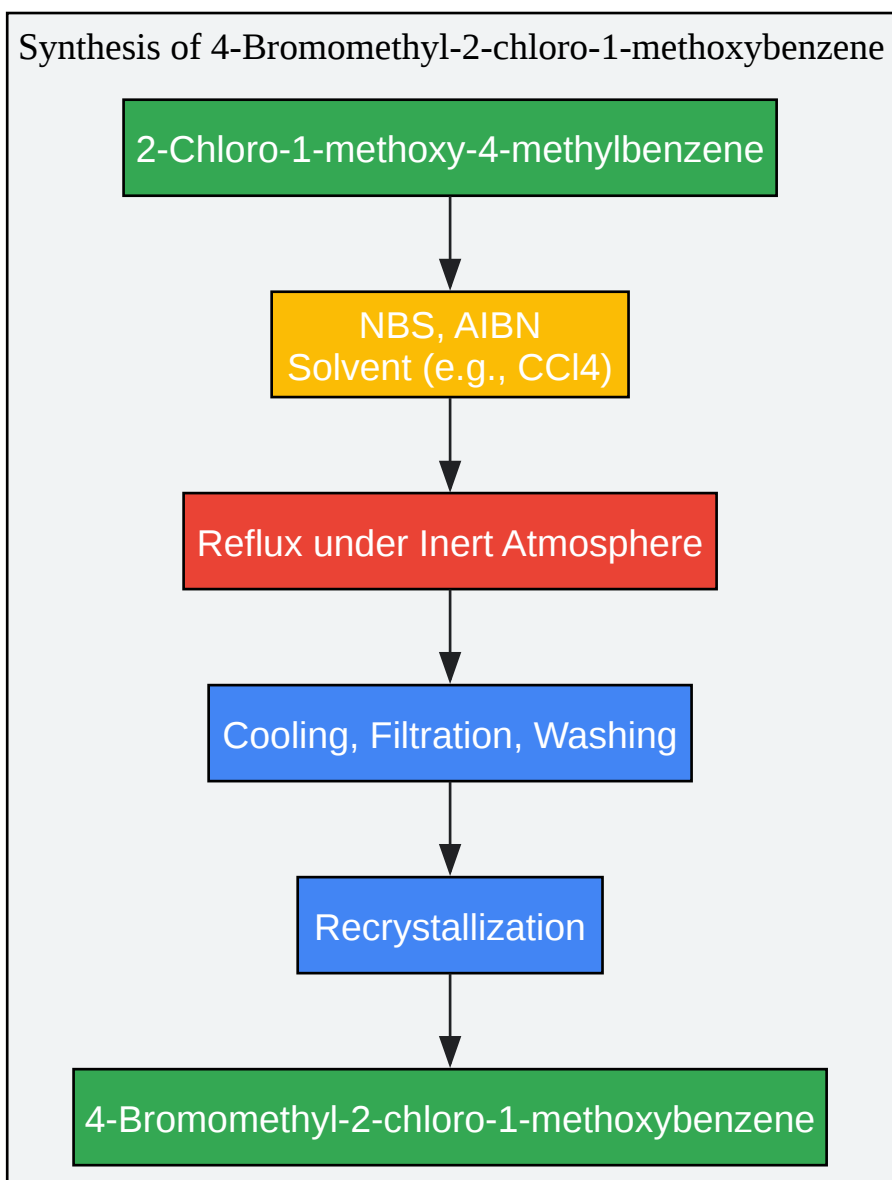
- 2-Chloro-1-methoxy-4-methylbenzene (1.0 equivalent)
- N-Bromosuccinimide (NBS) (1.05 equivalents)
- Azobisisobutyronitrile (AIBN) (0.02 equivalents)
- Carbon tetrachloride (CCl_4) or a safer alternative solvent like acetonitrile.
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-1-methoxy-4-methylbenzene (1.0 eq.).
- **Reagent Addition:** Add the solvent (e.g., carbon tetrachloride) to dissolve the starting material. To this solution, add N-Bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN (0.02 eq.).
- **Reaction Conditions:** Heat the mixture to reflux (the boiling point of the solvent) under an inert atmosphere (e.g., nitrogen or argon).
- **Monitoring:** Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
- **Work-up:**
 - Once the starting material is consumed, cool the reaction mixture to room temperature.
 - Filter the mixture to remove the solid succinimide byproduct and wash the solid with a small amount of the solvent.
 - Combine the filtrates and transfer to a separatory funnel.
 - Wash the organic layer sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to quench any remaining bromine), water, and finally brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude **4-Bromomethyl-2-chloro-1-methoxybenzene** can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford a white to off-white powder.

Mandatory Visualizations

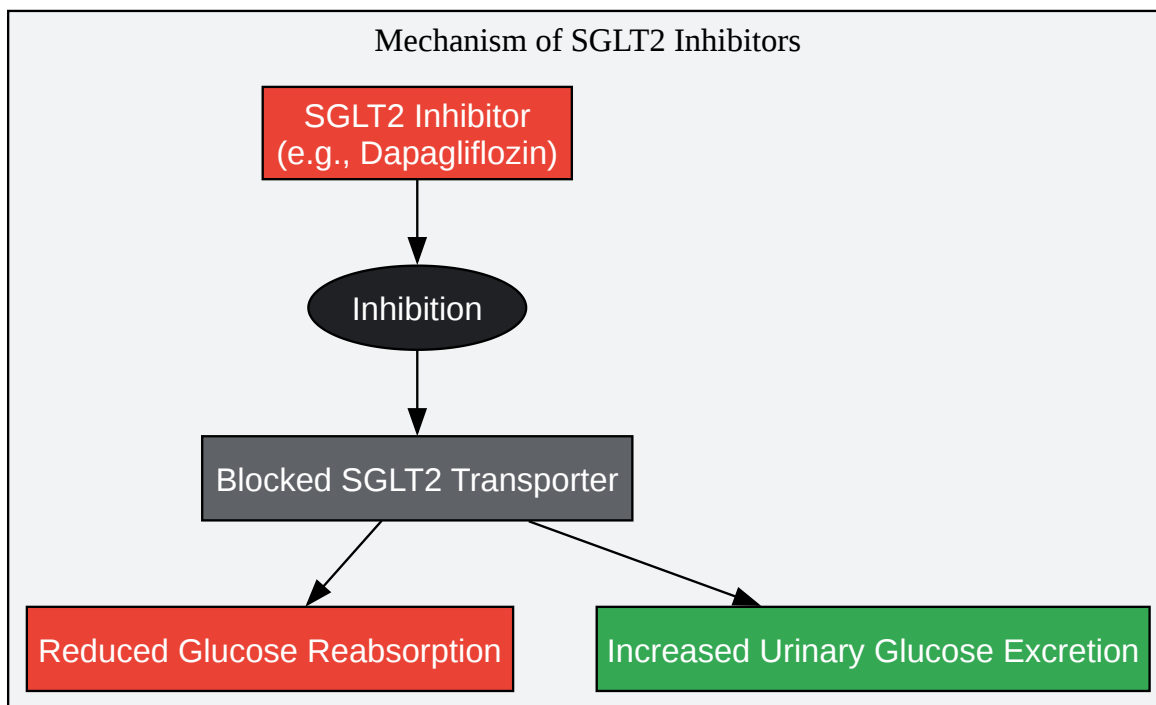
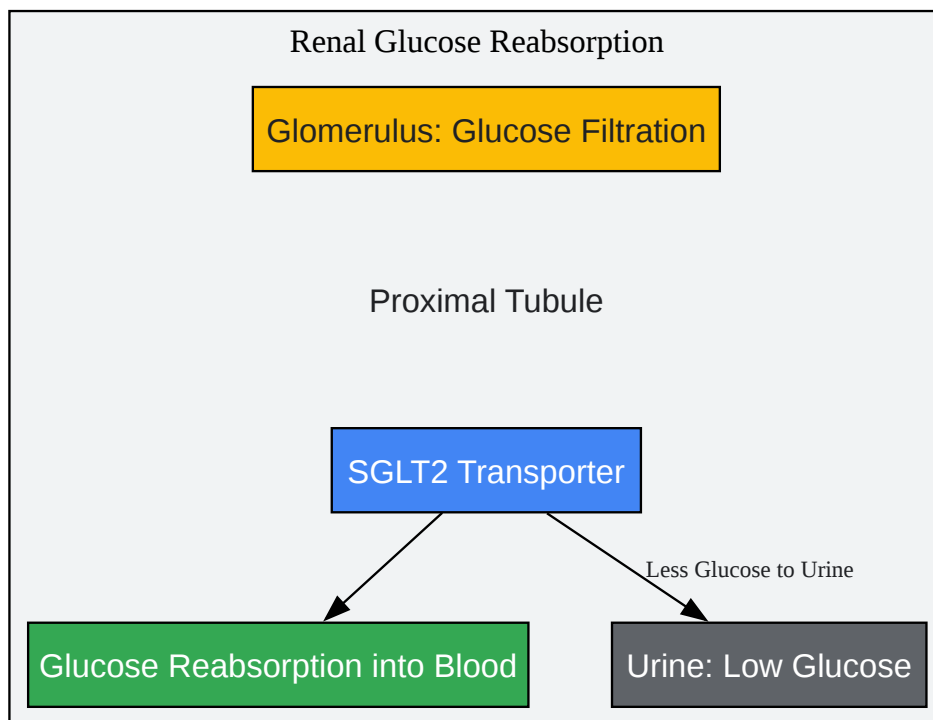
The following diagrams illustrate the synthetic workflow and a potential application context in drug discovery.



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Caption: Synthetic workflow for **4-Bromomethyl-2-chloro-1-methoxybenzene**.

While **4-Bromomethyl-2-chloro-1-methoxybenzene** does not have a direct known biological signaling pathway, its structural analogs are key intermediates in the synthesis of important pharmaceuticals. For instance, the structurally related 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene is a crucial building block for Dapagliflozin, a Sodium-Glucose Co-transporter 2 (SGLT2) inhibitor. The following diagram illustrates the mechanism of action for this class of drugs.



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Caption: Mechanism of SGLT2 inhibitors in promoting urinary glucose excretion.

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